benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is a compound that belongs to the class of protected amino acid derivatives. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate typically involves the protection of the amino group of L-leucine and L-phenylalanine with the tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is introduced to protect the carboxyl group, often using benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: L-leucyl-L-phenylalaninate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other molecules for various biological applications.
Wirkmechanismus
The mechanism of action of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate primarily involves the protection and deprotection of amino groups. The Boc group protects the amino function during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl(tert-Butoxycarbonyl)-L-aspartate: Similar in structure but contains an aspartate residue instead of leucine and phenylalanine.
Benzyl(tert-Butoxycarbonyl)-L-tyrosine: Contains a tyrosine residue instead of leucine and phenylalanine.
Uniqueness
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of leucine and phenylalanine residues, which provides distinct properties and reactivity compared to other protected amino acid derivatives. Its stability and ease of deprotection make it particularly valuable in peptide synthesis and drug development.
Eigenschaften
Molekularformel |
C27H36N2O5 |
---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(2S)-2-[benzyl-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(28-26(33)34-27(3,4)5)24(30)29(18-21-14-10-7-11-15-21)23(25(31)32)17-20-12-8-6-9-13-20/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 |
InChI-Schlüssel |
YIACJWPEXFORBT-GOTSBHOMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)N(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.